molecular formula C12H12N2 B14565865 1,2,3,4-Tetrahydrobenzo[g]phthalazine CAS No. 61866-13-5

1,2,3,4-Tetrahydrobenzo[g]phthalazine

Cat. No.: B14565865
CAS No.: 61866-13-5
M. Wt: 184.24 g/mol
InChI Key: ZDYGVXQIYYOLKH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[g]phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. This compound features a fused benzene and pyridazine ring, making it a unique structure among nitrogen-containing heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydrobenzo[g]phthalazine can be synthesized through the reaction of 1-phenylnaphthalene-2,3-dicarboxylic anhydride with hydrazine in n-butanol. This reaction yields a mixture of N-amino-1-phenylnaphthalene-2,3-dicarboximide and 5-phenyl-1,2,3,4-tetrahydrobenzo[g]phthalazine-1,4-dione . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydrobenzo[g]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Phosphorus oxychloride.

Major Products:

    Oxidation: Pyridazine dicarboxylic acid.

    Reduction: Orthoxylylene diamine.

    Substitution: Chlorphthalazine.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrobenzo[g]phthalazine involves its interaction with various molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase . These interactions can lead to anti-inflammatory and antiproliferative effects, making the compound a potential candidate for therapeutic applications.

Properties

CAS No.

61866-13-5

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[g]phthalazine

InChI

InChI=1S/C12H12N2/c1-2-4-10-6-12-8-14-13-7-11(12)5-9(10)3-1/h1-6,13-14H,7-8H2

InChI Key

ZDYGVXQIYYOLKH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2CNN1

Origin of Product

United States

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